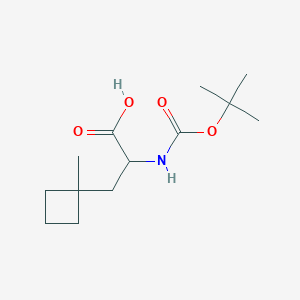

2-((Tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid

Description

2-((Tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid is a Boc-protected amino acid derivative featuring a 1-methylcyclobutyl substituent at the β-carbon of the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry applications. The 1-methylcyclobutyl group introduces steric bulk and conformational rigidity, which can influence molecular interactions in biological systems or modulate physicochemical properties such as solubility and metabolic stability .

These methods typically achieve yields of ~60–72% and emphasize the importance of chiral resolution for pharmaceutical applications .

Properties

IUPAC Name |

3-(1-methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-13(4)6-5-7-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLGJNSAMLEGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869328-74-4 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid typically involves the protection of an amino acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient, versatile, and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid can undergo several types of chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used under basic conditions.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

Hydrolysis: Produces the free amino acid.

Substitution: Yields substituted derivatives of the original compound.

Oxidation and Reduction: Results in oxidized or reduced forms of the compound.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Biological Activity : 4-Iodophenyl derivatives () are used in anticancer inhibitors, suggesting that aromatic/halogenated substituents may enhance target binding. The carbamoylphenyl analog () could engage in hydrogen bonding, useful in peptide engineering.

- Synthetic Efficiency : Rhodium-catalyzed hydrogenation () achieves higher yields (~72%) compared to GP3 reactions (30–39% in ), highlighting the impact of methodology on efficiency.

Spectroscopic and Analytical Comparisons

While spectroscopic data for the target compound are absent in the evidence, analogs provide insight:

- 3-(1-Methylcyclobutyl)propanoic acid derivative: Expected IR peaks for Boc (~1700 cm⁻¹, C=O) and carboxylic acid (~2500–3300 cm⁻¹, O-H).

- 2-((Boc)amino)-3-(pyridin-2-yl)propanoic acid (): HRMS confirms molecular ion [M+Na]⁺ at 292.1515 (calc. 292.1519), demonstrating precision in mass analysis.

- 3-((Boc)amino)-2-methylpropionic acid (): NMR data (δ 1.4 ppm for Boc tert-butyl, δ 12.1 ppm for COOH) align with typical Boc-protected acids.

Biological Activity

2-((Tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid (CAS: 1869328-74-4) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and case studies.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- Purity : 95%

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amino group and subsequent coupling reactions. A notable method includes the use of oxazoline derivatives to achieve high yields through alkylation processes .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It exhibits properties that may influence various biological pathways, particularly in the context of enzyme inhibition and modulation of receptor activity.

Pharmacological Studies

Research indicates that derivatives of this compound can exhibit significant activity against certain cancer cell lines. For instance, studies have demonstrated that modifications in the cyclobutyl structure can enhance cytotoxicity in specific cancer types .

Case Studies

- Cytotoxicity Assays : In vitro studies using human cancer cell lines (e.g., HeLa, MCF-7) showed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values were determined to be in the micromolar range, indicating potential for therapeutic applications .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary results suggest it may act as a competitive inhibitor, although further studies are needed to elucidate the exact mechanisms .

Data Table: Summary of Biological Activities

Q & A

Q. How can the synthesis of 2-((tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid be optimized for higher enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), as demonstrated in analogous Boc-protected amino acid syntheses . Key steps include:

- Using chiral auxiliaries or catalysts during cyclobutyl group introduction.

- Monitoring reaction progress via TLC or HPLC to minimize racemization.

- Purifying intermediates via column chromatography with chiral stationary phases.

Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer: Combine NMR (¹H, ¹³C, and DEPT for cyclobutyl conformation analysis), IR (to confirm Boc-protected amine and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation . For stereochemical confirmation, compare experimental optical rotation values with literature data for analogous Boc-amino acids .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Optimize solvent systems (e.g., DMSO for stock solutions, diluted in aqueous buffers with ≤10% organic content).

- Use co-solvents like cyclodextrins or surfactants to enhance solubility in biological media.

- Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies (pH 1–12, 25–40°C) with HPLC monitoring to track Boc-group hydrolysis or cyclobutyl ring opening.

- Compare degradation kinetics with structurally similar compounds (e.g., Boc-protected phenylalanine derivatives) to identify pH-sensitive moieties .

- Use QbD (Quality by Design) principles to model stability thresholds for storage recommendations.

Q. How can stereochemical inversion during peptide coupling be minimized?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity in drug conjugate synthesis?

Methodological Answer:

Q. How does the 1-methylcyclobutyl group influence metabolic stability in pharmacokinetic studies?

Methodological Answer:

- Compare in vitro microsomal stability with linear or cyclohexyl analogs to assess ring strain effects.

- Use radiolabeled analogs (³H or ¹⁴C) to track metabolites via LC-MS/MS, focusing on oxidative degradation of the cyclobutyl ring .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

Q. What methods validate the compound’s role in enzyme inhibition assays?

Methodological Answer:

- Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry.

- Perform competitive inhibition assays with known substrates and IC₅₀ comparisons to rule off-target effects .

Q. How to reconcile discrepancies in reported melting points for analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.